1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene
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Overview
Description
1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene is an organic compound with the molecular formula C11H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropylmethoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(cyclopropylmethoxy)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, such as room temperature, to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through the addition of oxygen atoms. In reduction reactions, the bromine atom is replaced by a hydrogen atom, resulting in the formation of a hydrogenated benzene derivative.
Comparison with Similar Compounds
1-Bromo-4-(cyclopropylmethoxy)-2-methylbenzene can be compared to other similar compounds, such as:
1-Bromo-4-(cyclopropylmethoxy)benzene: Lacks the methyl group, resulting in different reactivity and applications.
1-Bromo-4-methylbenzene: Lacks the cyclopropylmethoxy group, leading to different chemical properties and uses.
4-Bromo-2-methylphenol:
The unique combination of substituents in this compound provides it with distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(cyclopropylmethoxy)-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-6-10(4-5-11(8)12)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGPWFFPXONMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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